N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 5-fluoro-2-thiophenemethylamine with 5-methyl-1-propyl-1H-pyrazol-3-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine.
Pyrazole derivatives: Compounds like celecoxib and rimonabant.
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine is unique due to the combination of the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C12H17ClFN3S |
---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16FN3S.ClH/c1-3-6-16-9(2)7-12(15-16)14-8-10-4-5-11(13)17-10;/h4-5,7H,3,6,8H2,1-2H3,(H,14,15);1H |
InChI Key |
YNBDKGOKSRGYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)NCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
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